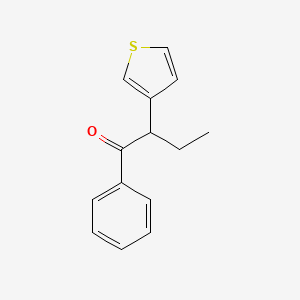
1-Phenyl-2-(thiophen-3-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(thiophen-3-yl)butan-1-one is an organic compound that belongs to the class of ketones It features a phenyl group and a thiophene ring attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(thiophen-3-yl)butan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products .
化学反応の分析
Types of Reactions
1-Phenyl-2-(thiophen-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-Phenyl-2-(thiophen-3-yl)butan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
作用機序
The mechanism of action of 1-Phenyl-2-(thiophen-3-yl)butan-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
1-Phenyl-2-butanone: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
2-Phenyl-1-(thiophen-3-yl)butan-1-one: Similar structure but different positioning of the thiophene ring, leading to variations in chemical properties and reactivity
Uniqueness
1-Phenyl-2-(thiophen-3-yl)butan-1-one stands out due to the presence of both a phenyl group and a thiophene ring, which confer unique electronic and steric properties. These features enhance its utility in organic synthesis and its potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C14H14OS |
|---|---|
分子量 |
230.33 g/mol |
IUPAC名 |
1-phenyl-2-thiophen-3-ylbutan-1-one |
InChI |
InChI=1S/C14H14OS/c1-2-13(12-8-9-16-10-12)14(15)11-6-4-3-5-7-11/h3-10,13H,2H2,1H3 |
InChIキー |
QJPFFTKMQKCZCH-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CSC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile](/img/structure/B13119521.png)
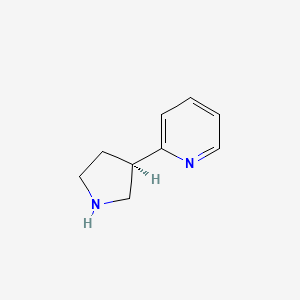
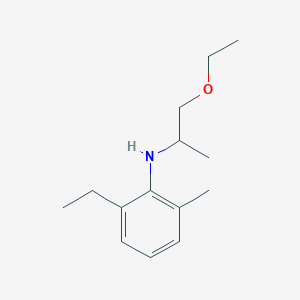
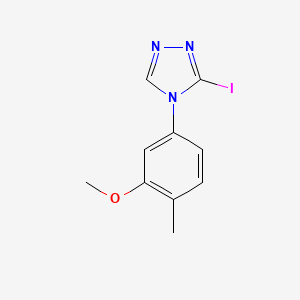


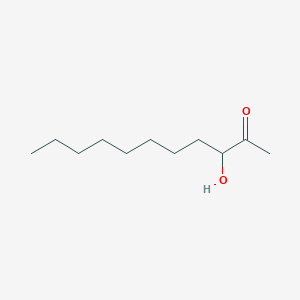
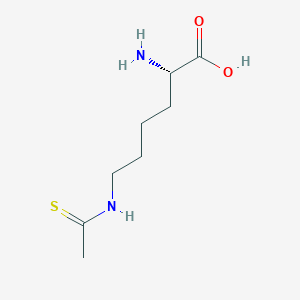
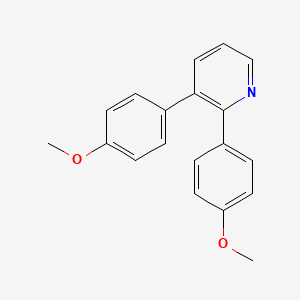

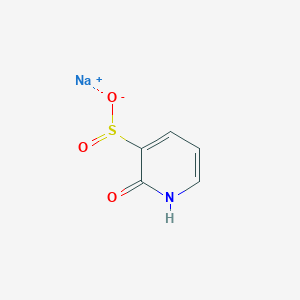
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
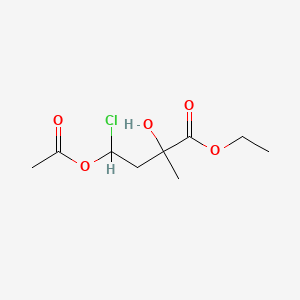
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
